
(S)-3-Carboxy-4-hydroxyphenylglycine
Übersicht
Beschreibung
(S)-3-Carboxy-4-hydroxyphenylglycine is a natural product found in Reseda luteola and Caylusea abyssinica with data available.
Biologische Aktivität
(S)-3-Carboxy-4-hydroxyphenylglycine, commonly referred to as (S)-3C4HPG, is a compound known for its significant biological activity as a mixed antagonist and agonist of metabotropic glutamate receptors (mGluRs). Specifically, it acts as an antagonist for group I mGluRs (mGluR1 and mGluR5) while functioning as an agonist for group II mGluRs (mGluR2 and mGluR3) . This dual action makes it a valuable compound in pharmacological research, particularly in the context of neurological disorders.
The biological activity of this compound is primarily attributed to its interaction with metabotropic glutamate receptors. These receptors are G protein-coupled receptors that play key roles in synaptic transmission and plasticity in the central nervous system.
Receptor Interaction
- Group I mGluR Antagonism : Inhibition of phospholipase C activity, which reduces intracellular calcium levels and affects neurotransmitter release.
- Group II mGluR Agonism : Activation leads to inhibition of adenylyl cyclase, resulting in decreased cyclic AMP levels and modulation of neuronal excitability .
Potency
Research indicates that (S)-3C4HPG has varying potency across different receptor subtypes. For instance, studies have reported an EC50 value of approximately 150 µM for stimulating high-affinity GTPase activity linked to mGluR signaling pathways .
Neuropharmacology
This compound has been investigated for its potential therapeutic effects in various neurological conditions:
- Anxiety Disorders : Its ability to modulate glutamatergic signaling suggests potential applications in treating anxiety by balancing excitatory neurotransmission.
- Neurodegenerative Diseases : Given its role in synaptic plasticity, it may be beneficial in conditions like Alzheimer's disease by enhancing cognitive functions .
Case Studies
- Study on Synaptic Plasticity : A study demonstrated that (S)-3C4HPG enhanced long-term potentiation (LTP) in hippocampal slices, indicating its role in facilitating synaptic strengthening associated with learning and memory processes .
- Antidepressant Effects : In animal models, administration of (S)-3C4HPG showed a reduction in depressive-like behaviors, suggesting its potential as an antidepressant agent through modulation of glutamate signaling pathways .
Comparative Biological Activity
The following table summarizes the comparative biological activities of this compound with other related compounds:
Compound | Action Type | EC50 (µM) | Notes |
---|---|---|---|
This compound | Mixed antagonist/agonist | 150 | Antagonist at mGluR1/5; Agonist at mGluR2/3 |
(+)-MCPG | Broad-spectrum antagonist | 70 | Effective on mGluR1 and mGluR2 |
(RS)-4C2IPG | Partial agonist | 90 | Selective for mGluR2 |
L-glutamate | Natural agonist | 5 | Potent activator across all mGluRs |
Eigenschaften
IUPAC Name |
5-[(S)-amino(carboxy)methyl]-2-hydroxybenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO5/c10-7(9(14)15)4-1-2-6(11)5(3-4)8(12)13/h1-3,7,11H,10H2,(H,12,13)(H,14,15)/t7-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHZBCZTXSTWCIG-ZETCQYMHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(C(=O)O)N)C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1[C@@H](C(=O)O)N)C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary target of (S)-3-Carboxy-4-hydroxyphenylglycine in the central nervous system?
A1: this compound acts as an agonist at metabotropic glutamate receptors (mGluRs) [, ]. Specifically, it displays a preference for group II mGluRs, particularly the mGluR2 subtype, which are primarily coupled to Gi proteins involved in adenylyl cyclase inhibition [].
Q2: How does the potency of this compound compare to other mGluR agonists in stimulating high-affinity GTPase activity?
A2: In rat hippocampal and striatal membranes, this compound exhibits a moderate potency in stimulating high-affinity GTPase activity compared to other mGluR agonists. Its potency ranks lower than (2S,2'R,3'R)-2-(2',3'-dicarboxycyclopropyl)glycine (DCG-IV) and (2S,1'S,2'S)-2-(carboxycyclopropyl)glycine (L-CCG-I), but higher than (S)-4-carboxy-3-hydroxyphenylglycine [(S)-4C3HPG] and ibotenate [].
Q3: Does this compound affect nitric oxide signaling pathways in the brain?
A3: While not directly addressed in the provided research, one study investigates the role of nitric oxide (NO) in the dorsal raphe nucleus (DRN) and its modulation by the 5-HT1A receptor [, , ]. Although this compound is not used in this specific study, exploring potential crosstalk between mGluRs and NO signaling pathways in the DRN could be an area of future research.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.